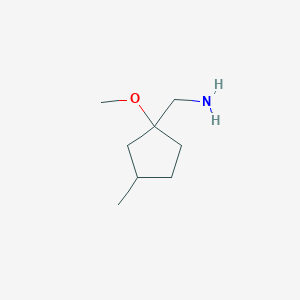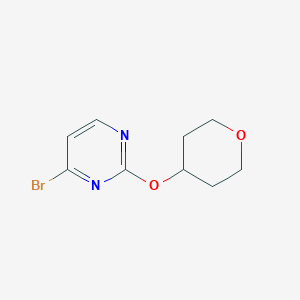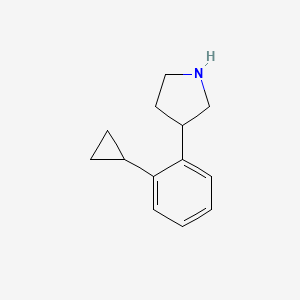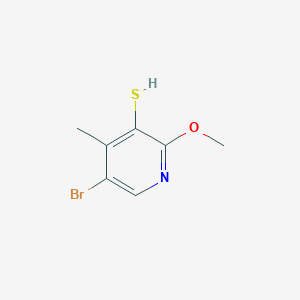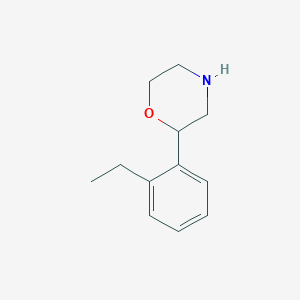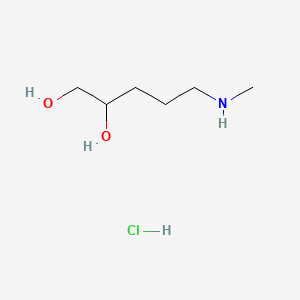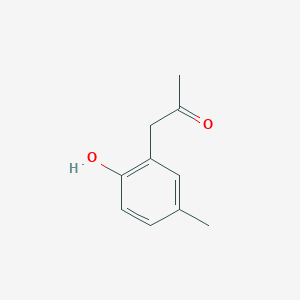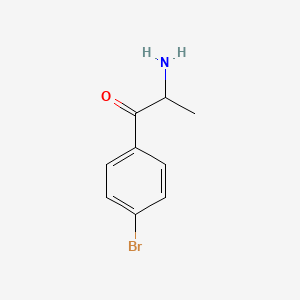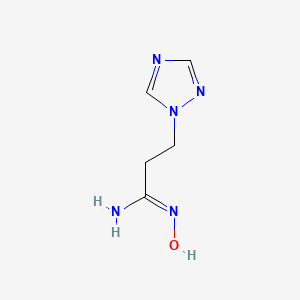
n'-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide typically involves the reaction of 1,2,4-triazole with appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a starting material . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A related compound with similar structural features.
1-Hydroxy-3-nitro-1,2,4-triazole: Another triazole derivative with different functional groups.
Uniqueness
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide is unique due to its specific functional groups and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H9N5O |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
N'-hydroxy-3-(1,2,4-triazol-1-yl)propanimidamide |
InChI |
InChI=1S/C5H9N5O/c6-5(9-11)1-2-10-4-7-3-8-10/h3-4,11H,1-2H2,(H2,6,9) |
InChI-Schlüssel |
DBHCRWHXUGGPRV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NN(C=N1)CC/C(=N/O)/N |
Kanonische SMILES |
C1=NN(C=N1)CCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


